molecular formula C10H12ClNO B13055846 1-Amino-1-(4-chloro-2-methylphenyl)acetone

1-Amino-1-(4-chloro-2-methylphenyl)acetone

Cat. No.: B13055846
M. Wt: 197.66 g/mol
InChI Key: OVHWEQOXDKLJIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-1-(4-chloro-2-methylphenyl)acetone is an organic compound with the molecular formula C10H12ClNO It is characterized by the presence of an amino group attached to an acetone moiety, which is further substituted with a 4-chloro-2-methylphenyl group

Preparation Methods

The synthesis of 1-Amino-1-(4-chloro-2-methylphenyl)acetone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-2-methylbenzaldehyde and acetone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and other advanced techniques to optimize yield and purity.

Chemical Reactions Analysis

1-Amino-1-(4-chloro-2-methylphenyl)acetone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-1-(4-chloro-2-methylphenyl)acetone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Amino-1-(4-chloro-2-methylphenyl)acetone exerts its effects involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to elicit its effects.

    Pathways Involved: The pathways involved may include signal transduction, metabolic processes, and other biochemical pathways.

Comparison with Similar Compounds

1-Amino-1-(4-chloro-2-methylphenyl)acetone can be compared with similar compounds, such as:

    1-Amino-1-(4-chlorophenyl)acetone: Lacks the methyl group, leading to different chemical properties and reactivity.

    1-Amino-1-(4-methylphenyl)acetone: Lacks the chlorine atom, resulting in distinct biological activity and applications.

    1-Amino-1-(2-methylphenyl)acetone: The position of the methyl group affects the compound’s steric and electronic properties.

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

1-amino-1-(4-chloro-2-methylphenyl)propan-2-one

InChI

InChI=1S/C10H12ClNO/c1-6-5-8(11)3-4-9(6)10(12)7(2)13/h3-5,10H,12H2,1-2H3

InChI Key

OVHWEQOXDKLJIK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(C(=O)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.